

Application Note & Protocol: A Rational Synthetic Approach to Novel Indene-Based Melatonergic Ligands

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Compound of Interest

Compound Name: 5-Fluoro-2,3-dihydro-1H-indene

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Audience: Researchers, scientists, and drug development professionals.

Abstract: Melatonin, N-acetyl-5-methoxytryptamine, is a crucial neurohormone that modulates circadian rhythms through interaction with MT1 and MT2 receptors.[1][2] Its indole scaffold is a common feature in many biologically active compounds. This application note details a robust synthetic strategy for novel melatonergic ligands where the indole nucleus is replaced by an indene ring system. This bioisosteric replacement is a key strategy in medicinal chemistry aimed at modifying the pharmacokinetic and pharmacodynamic properties of a lead compound. [3][4][5] We present a complete, four-step synthesis starting from the commercially available 5-methoxy-1-indanone, culminating in the novel compound N-[2-(5-methoxy-2,3-dihydro-1H-inden-1-yl)ethyl]acetamide, a close structural analog of melatonin. Each step is accompanied by a detailed protocol, mechanistic rationale, and characterization guidelines.

Part 1: Design Rationale and Retrosynthetic Analysis

The Principle of Bioisosterism

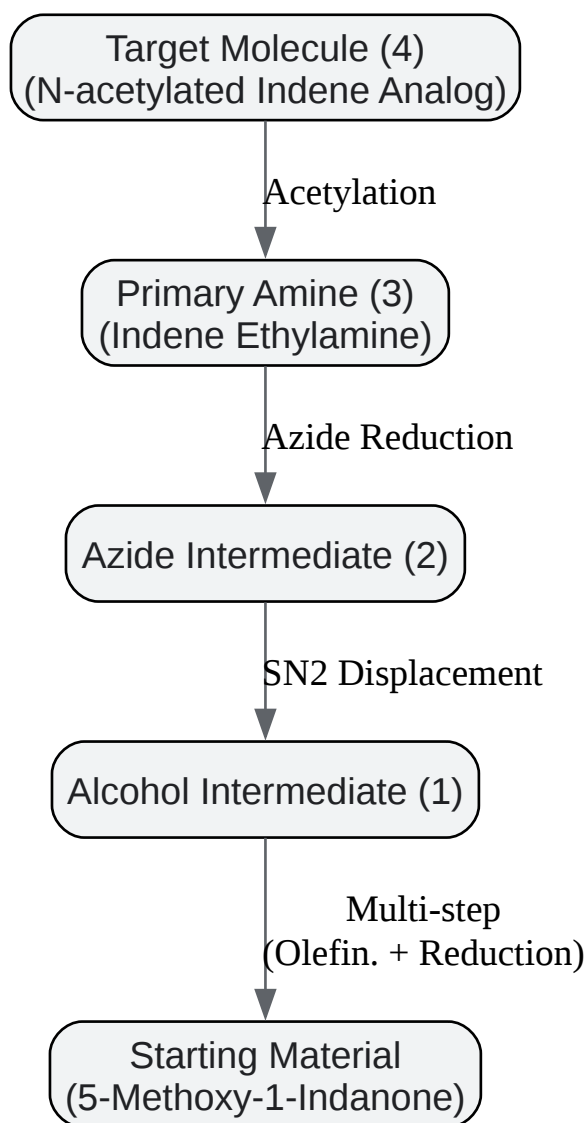
The indole ring of melatonin is essential for its activity but is also susceptible to metabolic oxidation.[1] Replacing the indole core with a chemically distinct but structurally similar scaffold—a bioisostere—can lead to compounds with improved metabolic stability, altered receptor binding affinity, or novel intellectual property.[3][6][7] The indene scaffold was selected as a

non-classical bioisostere of indole. It maintains the crucial bicyclic aromatic structure and spatial arrangement of key functional groups while replacing the pyrrole nitrogen with a methylene group, which can significantly alter its electronic properties and metabolic profile.

Target Molecule and Retrosynthetic Strategy

Our target molecule is N-[2-(5-methoxy-2,3-dihydro-1H-inden-1-yl)ethyl]acetamide (4). This structure preserves the 5-methoxy group and the N-acetyethylamine side chain of melatonin, repositioning the side chain from the 3-position of indole to the 1-position of the indene core.

The retrosynthetic analysis shown below outlines a logical and practical approach, starting from a readily available indanone derivative.



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Caption: Retrosynthetic analysis of the target indene-based ligand.

Part 2: Detailed Synthetic Protocols and Mechanistic Insights

This section provides step-by-step protocols for the synthesis of the target compound. All reactions should be conducted in a fume hood with appropriate personal protective equipment.

Step 1: Synthesis of Ethyl 2-(5-methoxy-2,3-dihydro-1H-inden-1-ylidene)acetate

- Principle: This step utilizes the Horner-Wadsworth-Emmons (HWE) reaction to install a two-carbon side chain onto the indanone core.^{[8][9][10]} The HWE reaction involves the olefination of a ketone using a stabilized phosphonate carbanion. It is known for its high efficiency and generally excellent E-selectivity, and the water-soluble phosphate byproduct simplifies purification.^{[10][11]}
- Protocol:
 - To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).
 - Wash the NaH with dry hexanes (3x) to remove the mineral oil, then suspend it in anhydrous tetrahydrofuran (THF).
 - Cool the suspension to 0 °C in an ice bath.
 - Add triethyl phosphonoacetate (1.2 eq) dropwise via syringe. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour until gas evolution ceases. This forms the phosphonate ylide.
 - Dissolve 5-methoxy-1-indanone (1.0 eq) in anhydrous THF in a separate flask and add it dropwise to the ylide solution at 0 °C.

- Allow the reaction to warm to room temperature and stir overnight (approx. 12-16 hours). Monitor reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction carefully by slowly adding saturated aqueous ammonium chloride (NH_4Cl) solution at 0 °C.
- Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate in vacuo.
- Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the target ester as a pale yellow oil.
- Characterization: The product should be characterized by ^1H NMR, ^{13}C NMR, and mass spectrometry to confirm the structure and purity.

Step 2: Synthesis of 2-(5-methoxy-2,3-dihydro-1H-inden-1-yl)ethan-1-ol (1)

- Principle: This is a two-part reduction. First, catalytic hydrogenation reduces the exocyclic double bond without affecting the aromatic ring. Subsequently, a strong reducing agent, lithium aluminum hydride (LiAlH_4), is used to reduce the ester functional group to a primary alcohol.
- Protocol:
 - Dissolve the ester from Step 1 in ethanol in a hydrogenation vessel.
 - Add Palladium on carbon (10% Pd/C, ~5 mol%).
 - Pressurize the vessel with hydrogen gas (H_2 , ~50 psi) and shake or stir vigorously at room temperature until hydrogen uptake ceases (typically 4-6 hours).
 - Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with ethanol. Concentrate the filtrate in vacuo.
 - In a separate, dry flask under N_2 , suspend lithium aluminum hydride (LiAlH_4 , 2.0 eq) in anhydrous THF and cool to 0 °C.

- Dissolve the crude saturated ester in anhydrous THF and add it dropwise to the LiAlH_4 suspension.
- After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.
- Cool the flask to 0 °C and quench the reaction sequentially by the dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
- Stir the resulting granular precipitate for 1 hour, then filter and wash thoroughly with THF.
- Dry the combined filtrate over Na_2SO_4 and concentrate in vacuo to yield the alcohol (1), which can be purified by column chromatography if necessary.

Step 3: Synthesis of 1-(2-azidoethyl)-5-methoxy-2,3-dihydro-1H-indene (2)

- Principle: The alcohol is converted into a better leaving group (mesylate), which is then displaced by an azide nucleophile in an $\text{S}_{\text{N}}2$ reaction. This is a reliable method for converting alcohols to amines.
- Protocol:
 - Dissolve the alcohol (1) (1.0 eq) and triethylamine (Et_3N , 1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C under N_2 .
 - Add methanesulfonyl chloride (MsCl , 1.2 eq) dropwise. A precipitate of triethylamine hydrochloride will form. Stir the reaction at 0 °C for 1-2 hours.
 - Wash the reaction mixture with cold water, cold 1M HCl, saturated aqueous NaHCO_3 , and brine. Dry the organic layer over Na_2SO_4 and concentrate in vacuo without heating. The crude mesylate is typically used immediately in the next step.
 - Dissolve the crude mesylate in dimethylformamide (DMF). Add sodium azide (NaN_3 , 3.0 eq).
 - Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

- Cool to room temperature, dilute with water, and extract with diethyl ether (3x).
- Wash the combined organic layers with water and brine, dry over Na_2SO_4 , and concentrate in vacuo to yield the azide (2).

Step 4: Synthesis of N-[2-(5-methoxy-2,3-dihydro-1H-inden-1-yl)ethyl]acetamide (4)

- Principle: The azide intermediate (2) is reduced to the primary amine (3), which is immediately acetylated in situ to prevent side reactions and simplify purification. Catalytic hydrogenation is an effective method for azide reduction.
- Protocol:
 - Dissolve the azide (2) in methanol containing acetic anhydride (Ac_2O , 1.5 eq).
 - Add Palladium on carbon (10% Pd/C, ~10 mol%) to the solution.
 - Pressurize the vessel with H_2 (~50 psi) and stir vigorously at room temperature overnight.
 - Filter the reaction through Celite, washing with methanol.
 - Concentrate the filtrate in vacuo. Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO_3 and brine.
 - Dry the organic layer over Na_2SO_4 and concentrate.
 - Purify the final compound (4) by flash column chromatography or recrystallization to obtain a pure solid.

Part 3: Data Summary and Workflow Visualization

Table 1: Summary of Synthetic Steps and Expected Outcomes

Step	Compound Name	Product ID	Starting Material	Key Reagents	Expected Yield (%)
1	Ethyl 2-(5-methoxy-2,3-dihydro-1H-inden-1-ylidene)acetate	Ester	5-Methoxy-1-Indanone	NaH, Triethyl phosphonoacetate	85-95
2	2-(5-methoxy-2,3-dihydro-1H-inden-1-yl)ethan-1-ol	1	Ester	H ₂ , Pd/C; LiAlH ₄	80-90 (2 steps)
3	1-(2-azidoethyl)-5-methoxy-2,3-dihydro-1H-indene	2	1	MsCl, Et ₃ N; NaN ₃	75-85 (2 steps)
4	N-[2-(5-methoxy-2,3-dihydro-1H-inden-1-yl)ethyl]acetamide	4	2	H ₂ , Pd/C; Ac ₂ O	90-98

Overall Synthetic Workflow Diagram



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Caption: Forward synthesis workflow for the indene-based melatonin analog.

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